IR Conformational Signature vs. 1,6-Cyclodecanedione
Infrared spectroscopy reveals that 6-hydroxycyclodecanone in CCl4 solution shows no evidence of intramolecular (transannular) hydrogen bonding, whereas 1,6-cyclodecanedione exhibits a single, very sharp carbonyl stretching band at 1717 cm⁻¹, indicative of a constrained doubly exocyclic carbonyl conformation [1]. The absence of a shifted or broadened OH stretching band in 6-hydroxycyclodecanone confirms that the hydroxyl and carbonyl groups do not engage in transannular H-bonding, a feature that preserves the ketone's reactivity for subsequent transformations.
| Evidence Dimension | Carbonyl IR stretching frequency (νC=O) and hydrogen-bonding status |
|---|---|
| Target Compound Data | No transannular H-bonding; νC=O band (specific frequency not explicitly reported in abstract, but no shifted or broadened OH band observed) [1] |
| Comparator Or Baseline | 1,6-Cyclodecanedione: νC=O = 1717 cm⁻¹ (single, very sharp band); doubly exocyclic carbonyl conformation confirmed [1] |
| Quantified Difference | Qualitative (presence vs. absence of transannular H-bonding); 1,6-Cyclodecanedione νC=O = 1717 cm⁻¹ versus 6-hydroxycyclodecanone showing conventional ketone behavior without H-bond perturbation |
| Conditions | IR spectroscopy in CCl4 solution (Bulletin des Sociétés Chimiques Belges, 1958) [1] |
Why This Matters
The absence of transannular H-bonding ensures that the carbonyl group of 6-hydroxycyclodecanone remains fully available for nucleophilic attack, condensation, or reduction, whereas 1,6-cyclodecanedione's constrained conformation may alter reaction kinetics and product distribution.
- [1] Chiurdoglu, G., Fuks, R., Tursch, B. Cycles de Taille Moyenne I. Etudes conformationnelles en série cyclodécanique a l'aide de l'hypothèse de Prelog. Bulletin des Sociétés Chimiques Belges, 1958, 67(5-6), 191-197. View Source
